molecular formula C12H20N4O2 B6150793 N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine CAS No. 5099-39-8

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

Cat. No.: B6150793
CAS No.: 5099-39-8
M. Wt: 252.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is an aromatic amine compound with a molecular formula of C12H20N4O2. This compound features a benzene ring substituted with a nitro group and a diethylaminoethyl chain, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine typically involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of an acid catalyst. The reaction proceeds in two steps:

  • Protonation of the nitrobenzene by the acid catalyst, forming an intermediate nitroso compound.
  • Reaction of the nitroso compound with diethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine undergoes several types of chemical reactions, including:

    Nucleophilic aromatic substitution: The amine group can react with electron-deficient aromatic rings.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Typically involves electron-deficient aromatic rings and nucleophiles.

    Reduction: Common reagents include hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

Major Products

    Reduction: The major product is the corresponding aromatic amine, where the nitro group is converted to an amino group.

Scientific Research Applications

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of various drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.

    Biology: Employed in the study of biochemical and physiological effects, particularly in gene expression regulation.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the development of new technologies, such as fluorescent probes, molecular imaging techniques, and catalysts.

Mechanism of Action

The mechanism of action of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is not fully understood. it is believed that the nitro group plays a crucial role in its reactivity. The nitro group is protonated by the acid catalyst, forming an intermediate nitroso compound, which then reacts with diethylamine to produce the final product.

Comparison with Similar Compounds

Similar Compounds

    N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine: An aromatic amine with a nitro group and a diethylaminoethyl chain.

    2-[2-(diethylamino)ethylamino]-5-nitroaniline: Similar structure with slight variations in the positioning of functional groups.

    N1-(2-Diethylamino-ethyl)-4-nitro-benzene-1,2-diamine: Another compound with a similar core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of a nitro group and a diethylaminoethyl chain, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

5099-39-8

Molecular Formula

C12H20N4O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.